molecular formula C9H6N2O B13951385 [1,3]Oxazolo[3,2-a]benzimidazole CAS No. 55209-86-4

[1,3]Oxazolo[3,2-a]benzimidazole

Cat. No.: B13951385
CAS No.: 55209-86-4
M. Wt: 158.16 g/mol
InChI Key: CBTCKSSVEPNIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Oxazolo[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazole ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Oxazolo[3,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 4-hydroxy-2-alkynenitriles. This reaction can be carried out in ethanol under reflux conditions to yield 2-amino-4-(1’-hydroxyalkyl)pyrimido[1,2-a]benzimidazoles. Alternatively, the reaction can be conducted in dimethylformamide at 155°C to produce (2,2-dialkyl-2,3-dihydro-oxazolo[3,2-a]benzimidazolylidene)ethanenitriles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can introduce various functional groups onto the heterocyclic ring.

Scientific Research Applications

Chemistry

In chemistry, [1,3]Oxazolo[3,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes and receptors involved in various diseases .

Medicine

In medicine, derivatives of this compound have been investigated for their potential therapeutic effects. These include antiviral, antibacterial, and anticancer activities, making it a valuable scaffold for drug discovery .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics. This makes it relevant in the fields of materials science and nanotechnology .

Mechanism of Action

The mechanism of action of [1,3]Oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and benzimidazole rings.

Properties

CAS No.

55209-86-4

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

[1,3]oxazolo[3,2-a]benzimidazole

InChI

InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H

InChI Key

CBTCKSSVEPNIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.